molecular formula C21H16ClFN2O5S B11313501 4-Acetyl-3-methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Acetyl-3-methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11313501
M. Wt: 462.9 g/mol
InChI Key: ASBIKDQDDOITAH-UHFFFAOYSA-N
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Description

4-Acetyl-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, methyl, chloro, fluorophenyl, methanesulfonyl, and pyrimidine carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the various substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-Acetyl-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-acetyl-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-3-methylphenyl 5-chloro-2-[(2-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
  • 4-Acetyl-3-methylphenyl 5-chloro-2-[(2-bromophenyl)methanesulfonyl]pyrimidine-4-carboxylate
  • 4-Acetyl-3-methylphenyl 5-chloro-2-[(2-iodophenyl)methanesulfonyl]pyrimidine-4-carboxylate

Uniqueness

The uniqueness of 4-acetyl-3-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H16ClFN2O5S

Molecular Weight

462.9 g/mol

IUPAC Name

(4-acetyl-3-methylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H16ClFN2O5S/c1-12-9-15(7-8-16(12)13(2)26)30-20(27)19-17(22)10-24-21(25-19)31(28,29)11-14-5-3-4-6-18(14)23/h3-10H,11H2,1-2H3

InChI Key

ASBIKDQDDOITAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F)C(=O)C

Origin of Product

United States

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